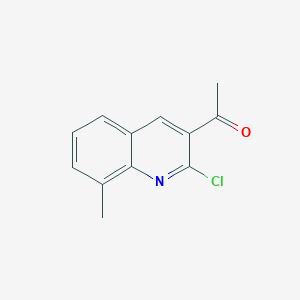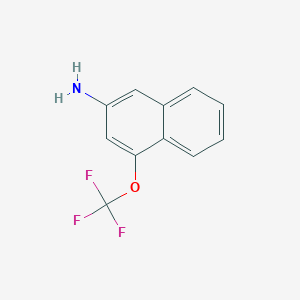
3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-2-il)-5-ciclobutil-1,2,4-oxadiazol es un compuesto heterocíclico que presenta un anillo de oxadiazol fusionado con un azepan y un grupo ciclobutilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Azepan-2-il)-5-ciclobutil-1,2,4-oxadiazol típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común incluye la reacción de derivados de azepan con hidrazidas de ácido ciclobutilcarboxílico en presencia de agentes deshidratantes como oxicloruro de fósforo (POCl3) o cloruro de tionilo (SOCl2). La reacción generalmente se lleva a cabo bajo condiciones de reflujo para facilitar la formación del anillo de oxadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de reactivos y disolventes menos peligrosos, puede hacer que el proceso sea más respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Azepan-2-il)-5-ciclobutil-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de oxadiazol, donde los nucleófilos reemplazan sustituyentes específicos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: Formación de óxidos o derivados hidroxílicos.
Reducción: Formación de derivados reducidos con adición de hidrógeno.
Sustitución: Formación de derivados de oxadiazol sustituidos.
Aplicaciones Científicas De Investigación
3-(Azepan-2-il)-5-ciclobutil-1,2,4-oxadiazol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas o antivirales.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(Azepan-2-il)-5-ciclobutil-1,2,4-oxadiazol involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
3-(Azepan-2-il)-quinolina: Otro compuesto heterocíclico con un anillo de azepan, pero con una quinolina en lugar de un anillo de oxadiazol.
3-(Azepan-2-il)-2-oxobutanoato: Presenta un anillo de azepan y un grupo oxobutanoato, diferenciándose en el tipo de heterociclo y grupos funcionales.
Singularidad
3-(Azepan-2-il)-5-ciclobutil-1,2,4-oxadiazol es único debido a su combinación de un anillo de oxadiazol con un azepan y un grupo ciclobutilo, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3-(azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-2-7-10(13-8-3-1)11-14-12(16-15-11)9-5-4-6-9/h9-10,13H,1-8H2 |
Clave InChI |
UURNWOATZRSETM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C2=NOC(=N2)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)






![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)


![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)
![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)


